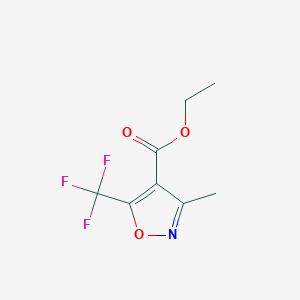
tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate (TBFBPC) is an organic compound containing a tert-butyl group, a bromine atom, a fluorine atom, a pyridine ring, and a carboxylate group. It is a versatile compound with a wide range of applications in scientific research. TBFBPC is used in a range of laboratory experiments and has various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is used in a range of scientific research experiments, such as organic synthesis, catalysis, and drug discovery. It has been used in the synthesis of various compounds, such as 2-amino-3-bromo-5-fluoropyridine and 2-amino-3-bromo-5-fluoropyridine-4-carboxylic acid. This compound is also used as a catalyst in the synthesis of various compounds, such as 2-amino-5-fluoropyridine and 2-amino-3-bromo-5-fluoropyridine-4-carboxylic acid. Additionally, this compound has been used in the discovery of new drugs and the development of new drug delivery systems.
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is not fully understood. However, it is believed that the bromine atom in the compound acts as a nucleophile, attacking the electrophilic carbon atoms in the substrate to form a covalent bond. The fluorine atom in the compound then acts as an electron-withdrawing group, stabilizing the intermediate and preventing it from decomposing.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been shown to inhibit the growth of several fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is water-soluble, which makes it ideal for aqueous solutions. However, this compound also has some limitations. It is expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to obtain in a pure form.
Zukünftige Richtungen
Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has a wide range of potential applications in scientific research. It could be used in the development of new drugs and drug delivery systems, as well as in the synthesis of new compounds. Additionally, it could be used to study the mechanisms of action of other compounds, as well as to investigate the biochemical and physiological effects of other compounds. Finally, this compound could be used to study the effects of different environmental and biological conditions on the synthesis and stability of compounds.
Synthesemethoden
Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is typically synthesized through a three-step process. First, tert-butyl 3-bromopyridine-4-carboxylate is reacted with potassium fluoride in acetonitrile to form this compound. Second, the reaction mixture is cooled and the reaction product is isolated. Finally, the product is purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate can be achieved through a multi-step process involving the bromination and fluorination of a pyridine ring, followed by esterification with tert-butyl alcohol and carboxylic acid. The synthesis pathway involves the following steps:", "Starting Materials": [ "3-pyridinecarboxylic acid", "tert-butyl alcohol", "phosphorus tribromide", "potassium fluoride", "acetonitrile", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of 3-pyridinecarboxylic acid with phosphorus tribromide in acetonitrile to yield 3-bromopyridinecarboxylic acid", "Step 2: Fluorination of 3-bromopyridinecarboxylic acid with potassium fluoride in acetonitrile to yield 3-bromo-5-fluoropyridinecarboxylic acid", "Step 3: Esterification of 3-bromo-5-fluoropyridinecarboxylic acid with tert-butyl alcohol in the presence of sodium bicarbonate in diethyl ether to yield tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate", "Step 4: Purification of the product by filtration and drying with magnesium sulfate" ] } | |
CAS-Nummer |
1104643-48-2 |
Molekularformel |
C10H11BrFNO2 |
Molekulargewicht |
276.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



